(Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate
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Overview
Description
(Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate: is a complex organic compound with a molecular weight of 227.3 g/mol[_{{{CITATION{{{1{(MESO-1R,5S,6S)-TERT-BUTYL 6- (2-HYDROXYETHYL)-3-AZABICYCLO [3.1.0 ...](https://www.sigmaaldrich.com/US/en/product/astatechinc/ateh57c9a1d2?context=bbe). It is a pale-yellow to yellow-brown solid[{{{CITATION{{{_1{(MESO-1R,5S,6S)-TERT-BUTYL 6- (2-HYDROXYETHYL)-3-AZABICYCLO 3.1.0 ...
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is to use a starting material such as cyclohexene and perform a series of reactions including epoxidation , ring-closing metathesis , and hydroxylation [_{{{CITATION{{{1{(MESO-1R,5S,6S)-TERT-BUTYL 6- (2-HYDROXYETHYL)-3-AZABICYCLO [3.1.0 ...](https://www.sigmaaldrich.com/US/en/product/astatechinc/ateh57c9a1d2?context=bbe)[{{{CITATION{{{_2{Buy (Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo3.1.0 ....
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation , reduction , and substitution reactions[_{{{CITATION{{{1{(MESO-1R,5S,6S)-TERT-BUTYL 6- (2-HYDROXYETHYL)-3-AZABICYCLO [3.1.0 ...](https://www.sigmaaldrich.com/US/en/product/astatechinc/ateh57c9a1d2?context=bbe)[{{{CITATION{{{_2{Buy (Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo3.1.0 ....
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride .
Substitution: : Reagents like alkyl halides and nucleophiles are often used.
Major Products Formed
The major products formed from these reactions can vary, but they often include alcohols , ketones , and amines .
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : Its derivatives could be explored for pharmaceutical applications.
Industry: : It might be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets or pathways in the body. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the bicyclic core and the tert-butyl group . Similar compounds might include other bicyclic amines or tert-butyl derivatives , but the exact structure and properties would differ.
List of Similar Compounds
Bicyclo[3.1.0]hexane derivatives
Tert-butyl amines
Hydroxyethyl amines
Properties
IUPAC Name |
tert-butyl (1S,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-9-8(4-5-14)10(9)7-13/h8-10,14H,4-7H2,1-3H3/t8?,9-,10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIJALKTEBLKKA-PBINXNQUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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